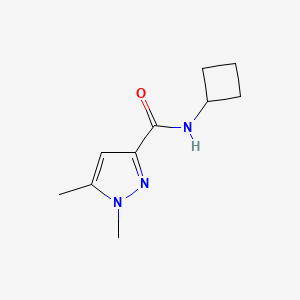

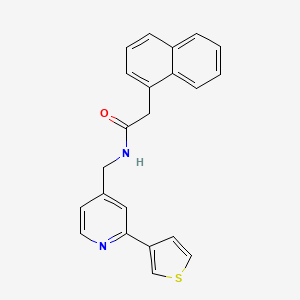

N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

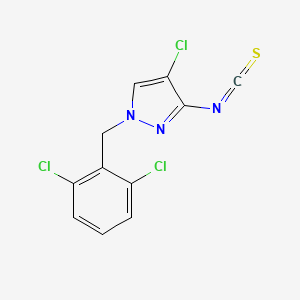

“N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamide was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular weight of a similar compound, N-CYCLOHEXYL-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE, is 221.305 .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications

Synthesis and Characterization

- The study by McLaughlin et al. (2016) discusses the synthesis and characterization of pyrazole-containing synthetic cannabinoids, emphasizing the importance of accurate identification of research chemicals. The presence of the pyrazole core is highlighted as a bioisosteric replacement of an indazole ring, commonly associated with synthetic cannabinoids. This research underscores the complexity of synthesizing and identifying pyrazole derivatives in the context of forensic toxicology and drug analysis (McLaughlin et al., 2016).

Metabolic Studies

- Franz et al. (2017) explore the in vitro metabolism of a synthetic cannabinoid with a pyrazole structure, providing insight into its metabolic patterns and the potential for targeted urine analysis in abstinence control. The study also discusses the thermal stability of pyrazole derivatives under smoking conditions, important for understanding the pharmacokinetics and toxicological profiles of these compounds (Franz et al., 2017).

Heterocyclic Chemistry

- Rudenko et al. (2011) delve into the heterocyclization reactions involving derivatives of 5-aminopyrazoles, showcasing the diverse directions such reactions can take. This work contributes to the synthetic versatility of pyrazole derivatives, opening pathways to novel compounds with potential biological or material applications (Rudenko et al., 2011).

Bioactivity and Pharmacological Potential

- Various studies focus on the synthesis and evaluation of pyrazole derivatives for their bioactivity, including anticancer, antimicrobial, and anticonvulsant activities. For instance, Selwood et al. (2001) report on pyrazoles as activators of soluble guanylate cyclase with improved oral bioavailability, indicating their potential in therapeutic applications (Selwood et al., 2001).

Analytical and Structural Elucidation

- The detailed structure elucidation of synthetic cannabinoids featuring a pyrazole skeleton by Girreser et al. (2016) emphasizes the role of pyrazole derivatives in the development of new pharmacological agents. The use of nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques in this context highlights the importance of these methods in the identification and characterization of novel compounds (Girreser et al., 2016).

properties

IUPAC Name |

N-cyclobutyl-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-6-9(12-13(7)2)10(14)11-8-4-3-5-8/h6,8H,3-5H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXWHCQKSLZKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)

![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)

![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)

![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)